molecular formula C5H12ClN3O2 B13460506 (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride

(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride

Cat. No.: B13460506
M. Wt: 181.62 g/mol
InChI Key: UKDQRIYFRUVQEY-HJXLNUONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride is a chiral compound with significant applications in various fields of science and industry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its unique stereochemistry and functional groups that make it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid.

    Hydrazide Formation: The carboxylic acid group is converted to a carbohydrazide group through a reaction with hydrazine under controlled conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the carbohydrazide with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve:

    Optimized Reaction Conditions: Temperature, pH, and solvent choice are carefully controlled to ensure high efficiency.

    Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbohydrazide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces various substituted derivatives.

Scientific Research Applications

(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways related to its functional groups, such as those involving oxidation-reduction reactions and nucleophilic substitutions.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid: A precursor in the synthesis of the carbohydrazide derivative.

    (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride: A related ester compound with similar stereochemistry.

Uniqueness

(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C5H12ClN3O2

Molecular Weight

181.62 g/mol

IUPAC Name

(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide;hydrochloride

InChI

InChI=1S/C5H11N3O2.ClH/c6-8-5(10)4-1-3(9)2-7-4;/h3-4,7,9H,1-2,6H2,(H,8,10);1H/t3-,4+;/m1./s1

InChI Key

UKDQRIYFRUVQEY-HJXLNUONSA-N

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)NN)O.Cl

Canonical SMILES

C1C(CNC1C(=O)NN)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.